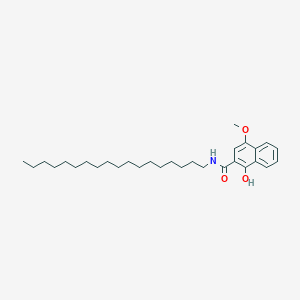
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide is a complex organic compound with a naphthalene core structure. This compound is characterized by the presence of a hydroxy group at the first position, a methoxy group at the fourth position, and an octadecyl chain attached to the nitrogen of the carboxamide group at the second position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide typically involves multiple steps, starting from commercially available naphthalene derivatives. The general synthetic route includes:
Nitration and Reduction: Naphthalene is first nitrated to introduce nitro groups, which are then reduced to amines.
Hydroxylation: The hydroxy group is introduced at the first position using hydroxylation reactions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with octadecylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols.
Applications De Recherche Scientifique
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-4-methoxy-N-dodecylnaphthalene-2-carboxamide: Similar structure but with a shorter alkyl chain.
1-Hydroxy-4-ethoxy-N-octadecylnaphthalene-2-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-1-carboxamide: Similar structure but with the carboxamide group at a different position.
Uniqueness
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups and the length of the alkyl chain
Propriétés
Numéro CAS |
90128-87-3 |
|---|---|
Formule moléculaire |
C30H47NO3 |
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
1-hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C30H47NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-31-30(33)27-24-28(34-2)25-21-18-19-22-26(25)29(27)32/h18-19,21-22,24,32H,3-17,20,23H2,1-2H3,(H,31,33) |
Clé InChI |
NQRWGAZDGQJSPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


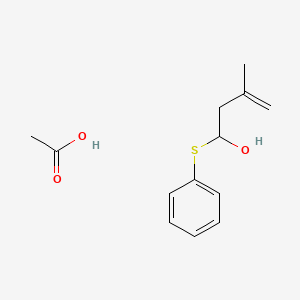
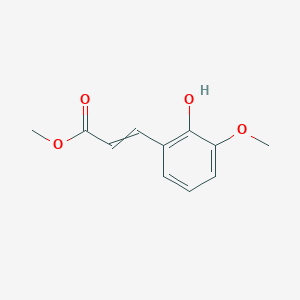
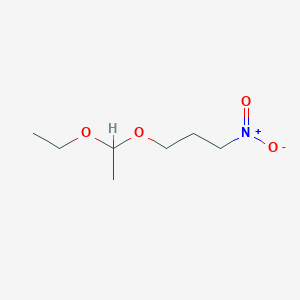
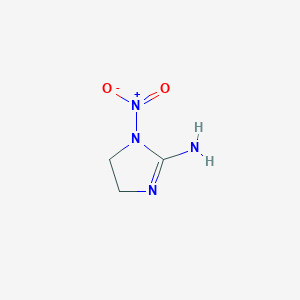

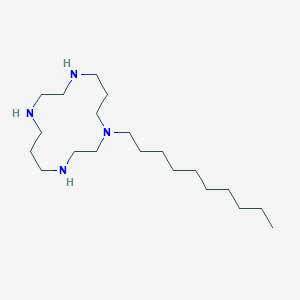
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
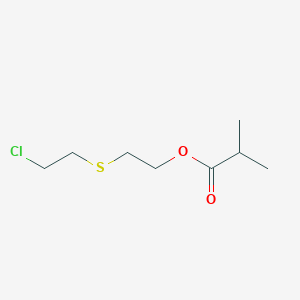
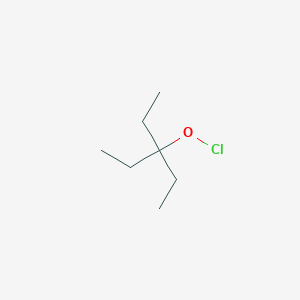

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
